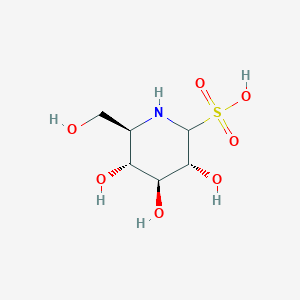

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-

Overview

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves starting from readily available carbohydrates or amino acids, using various chemical reactions to introduce desired functionalities and stereochemistry. For example, Simone et al. (2012) described the synthesis of branched iminosugars and a trihydroxynipecotic acid derivative from d-ribose, highlighting the importance of carbohydrate precursors in synthesizing complex piperidine structures (Simone et al., 2012). Similarly, Marin et al. (2002) developed an efficient synthesis of hydroxylysine and related alpha-amino acids, demonstrating the versatility of piperidine derivatives synthesis (Marin et al., 2002).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by their cyclic backbone, with substituents that can significantly affect their physical and chemical properties. Techniques such as X-ray crystallography are often used to determine the precise arrangement of atoms within these molecules, revealing the importance of hydrogen bonding and steric interactions in defining their structures. Khan et al. (2013) discussed the synthesis and molecular structure of a piperidine derivative, stabilized by hydrogen bonding and C-H…π interactions, showcasing the complex intermolecular forces at play (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional versatility. These reactions include hydroxylation, hydrogenation, and reductive cyclization, which can be manipulated to synthesize a wide range of compounds with different properties. Bolós et al. (1994) reported on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, emphasizing the complexity of reactions piperidine derivatives can participate in (Bolós et al., 1994).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, including the nature and positioning of substituents on the piperidine ring. Research into the crystal and molecular structures of piperidine derivatives, like that by Kuleshova and Khrustalev (2000), provides valuable information on how molecular arrangements affect physical properties (Kuleshova & Khrustalev, 2000).

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the utility of similar piperidine-based compounds in organic synthesis. For instance, homochiral piperidines with a quaternary carbon branch at C-2 of the piperidine ring, derived from carbohydrate lactones, facilitate the synthesis of branched iminosugars and trihydroxypipecolic acids. These compounds are crucial for developing specific inhibitors for enzymes like α-D-glucosidase, showcasing the foundational role of such structures in medicinal chemistry (Simone et al., 2012).

Biological Activity and Application

Piperidine derivatives have been explored for their glycosidase inhibitory properties, with specific structures being synthesized as potential inhibitors. For example, the synthesis of diastereoselective hydroxylated piperidin-2-ones has been developed for preparing compounds like (2S,5R)-5-hydroxylysine, demonstrating these derivatives' significance in targeting collagen and collagen-like proteins (Marin et al., 2002). Another study highlighted the asymmetric synthesis of polyhydroxylated piperidines, including dihydroxypipecolic acids and homopipecolic acids, through diastereoselective oxidations, indicating the compounds' potential in pharmaceutical applications (Csatayová et al., 2014).

Chemical Scaffolds for Drug Development

The synthesis of differentially protected 2-(hydroxymethyl)piperazines from commercially available precursors illustrates the compound's role as a chemical scaffold for developing biologically active molecules and combinatorial libraries. This underlines the importance of such derivatives in creating versatile chemical entities for drug discovery (Gao & Renslo, 2007).

Safety And Hazards

Future Directions

The compound has been described as having immense potential for scientific research1, indicating that it could be used in various future applications. However, the specific future directions are not provided in the search results.

Relevant Papers

The search results do not provide specific papers related to this compound. For a comprehensive analysis, it’s recommended to search for this compound in scientific databases such as PubMed, Scopus, or Web of Science.

Please note that the information provided is based on the search results, and for more detailed and accurate information, it’s recommended to refer to scientific literature or contact experts in the field.

properties

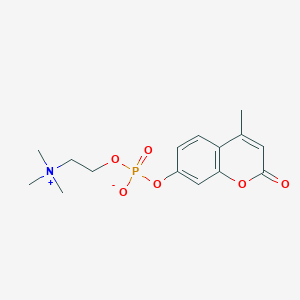

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLICPKOWHZITQE-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)S(=O)(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- | |

CAS RN |

114417-84-4 | |

| Record name | 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114417844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)